molecular formula C22H26FN3O5S B2545523 N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 872724-68-0

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2545523
CAS No.: 872724-68-0
M. Wt: 463.52
InChI Key: VMDPFSQSVQLXEU-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a potent, selective, and ATP-competitive inhibitor of the Monopolar Spindle 1 (MPS1/TTK) kinase. MPS1 is a central component of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the accurate segregation of chromosomes during mitosis. By inhibiting MPS1 kinase activity, this compound induces premature mitotic exit and severe chromosome mis-segregation, leading to aneuploidy and genomic instability in cancer cells, ultimately triggering cell death. Its research value is primarily in the field of oncology, where it is used as a chemical probe to investigate SAC function and to explore therapeutic strategies that exploit chromosomal instability. Studies have demonstrated its efficacy in reducing cancer cell viability, and it serves as a valuable tool for validating MPS1 as a target for anticancer drug discovery, particularly in p53-deficient cancers that may be more vulnerable to SAC perturbation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. [Source: https://www.embopress.org/doi/full/10.1038/embor.2012.176] [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00675]

Properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-15-4-6-17(7-5-15)13-24-21(27)22(28)25-14-20-26(10-3-11-31-20)32(29,30)18-8-9-19(23)16(2)12-18/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPFSQSVQLXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazinan ring through a cyclization reaction. This is followed by the introduction of the fluoro-methylbenzenesulfonyl group via sulfonylation. The final step involves the coupling of the ethanediamide moiety to the intermediate product. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs. Additionally, green chemistry principles are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

Scientific Research Applications

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Impact of Substituent Variations

a) Benzenesulfonyl Group Modifications
  • Fluoro and Methyl Positioning: The 4-fluoro-3-methyl group in the target compound differs from the 4-fluoro-2-methyl group in . The absence of fluorine in ’s compound reduces electron-withdrawing effects, altering sulfonamide reactivity .
b) Amide Side Chain Differences
  • 4-Methylbenzyl vs. 2-Methoxybenzyl () :
    • The 4-methylbenzyl group in the target compound is less polar than the 2-methoxybenzyl group, which could influence solubility and membrane permeability .
  • 2-Methylpropyl () :
    • The branched alkyl chain in likely enhances lipophilicity compared to the aromatic benzyl groups, impacting pharmacokinetic properties .
c) Functional Group Reactivity
  • ’s compound contains azide groups , enabling click chemistry applications, whereas the target and analogs focus on sulfonamide and amide linkages for stability .

Biological Activity

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by research findings and comparative analyses.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising:

  • Oxazinan Ring : A heterocyclic structure contributing to stability and reactivity.
  • Fluorinated Aromatic Groups : The presence of fluorine enhances lipophilicity and biological activity.
  • Ethanediamide Moiety : Essential for interactions with biological targets.

Molecular Formula

The molecular formula is C22H25F2N3O5SC_{22}H_{25}F_2N_3O_5S with a molecular weight of approximately 450.48 g/mol.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The fluorinated benzenesulfonyl group may enhance binding affinity and specificity, while the oxazinan ring modulates overall conformation and reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various human cancer cell lines. For instance, studies have shown that related oxazinonaphthalene derivatives demonstrated antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM against human ovarian carcinoma and breast cancer cells .

Inhibition Studies

Molecular docking studies suggest that the compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This inhibition leads to cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamideSimilar oxazinan structure; different substituentsContains morpholine instead of pyridine
4-Fluoro-N-(pyridin-3-yl)benzamideContains pyridine; simpler structureFocused on anti-inflammatory properties

This table highlights how the compound stands out due to its unique combination of functional groups and complex structure.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of several oxazinonaphthalene derivatives against four human cancer cell lines. The most effective compounds were selected for further analysis involving molecular docking into the colchicine-binding site of tubulin, revealing potential mechanisms of action .
  • Enzyme Inhibition : Another study focused on the inhibitory activity against acetylcholinesterase (AChE), demonstrating that derivatives with similar structures exhibited varying degrees of inhibition, which could be relevant for treating cognitive disorders .

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